molecular formula C10H18N2O5 B2380321 Boc-D-Gln-OH CAS No. 13726-85-7; 61348-28-5

Boc-D-Gln-OH

Cat. No.: B2380321
CAS No.: 13726-85-7; 61348-28-5
M. Wt: 246.263
InChI Key: VVNYDCGZZSTUBC-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-D-Gln-OH, also known as N-α-tert-butoxycarbonyl-D-glutamine, is a derivative of the amino acid D-glutamine. It is commonly used in peptide synthesis as a protected form of D-glutamine, which helps to prevent unwanted side reactions during the synthesis process. The Boc group (tert-butoxycarbonyl) is a protective group that can be easily removed under acidic conditions, making this compound a valuable intermediate in the synthesis of peptides and other complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-D-Gln-OH is typically synthesized by reacting D-glutamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

In industrial settings, this compound can be produced using similar methods but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using large-scale chromatography or crystallization techniques .

Scientific Research Applications

Boc-D-Gln-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

    Peptide Synthesis: this compound is used as a building block in the synthesis of peptides and proteins. .

    Drug Development: this compound is used in the development of peptide-based drugs and therapeutic agents. .

    Biochemical Research: this compound is used in studies of enzyme mechanisms and protein interactions. .

Mechanism of Action

The mechanism of action of Boc-D-Gln-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective coupling with other amino acids or peptides. Upon deprotection, the free amino group can participate in further reactions to form the desired peptide or protein .

Comparison with Similar Compounds

Boc-D-Gln-OH is similar to other Boc-protected amino acids, such as Boc-L-glutamine, Boc-L-alanine, and Boc-L-lysine. it is unique in that it contains the D-isomer of glutamine, which can confer different biological properties compared to the L-isomer .

List of Similar Compounds

This compound’s unique properties make it a valuable tool in peptide synthesis and biochemical research, offering versatility and specificity in various applications.

Properties

IUPAC Name

(2R)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O5/c1-10(2,3)17-9(16)12-6(8(14)15)4-5-7(11)13/h6H,4-5H2,1-3H3,(H2,11,13)(H,12,16)(H,14,15)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNYDCGZZSTUBC-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61348-28-5
Record name (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoic acid
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